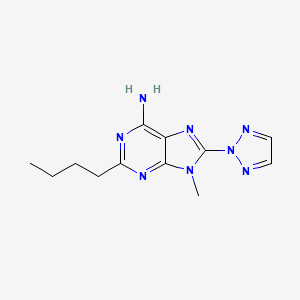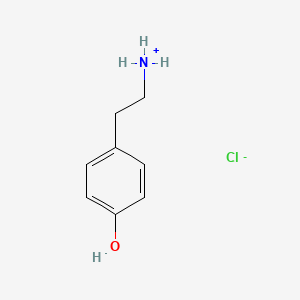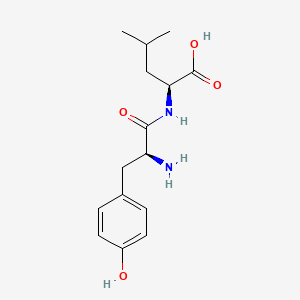
Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate), also known as DAN-603, is an indolinone derivative patented by Andreu, Dr., S. A. as a laxative. In preclinical models, Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) selectively increases colon motility without modifying the speed of gastric, intestinal (small intestine), and caecal emptying in rats .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) involves the reaction of indolinone derivatives with sulfonating agents under controlled conditions. The specific synthetic route and reaction conditions are proprietary and patented by the inventors .
Industrial Production Methods
Industrial production of Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) typically involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes multiple purification steps to remove impurities and achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) undergoes various chemical reactions, including:
Oxidation: Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) to its corresponding sulfinate form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate derivatives.
Substitution: Various substituted indolinone derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonated compounds.
Biology: Studied for its effects on colon motility and glucose absorption in animal models.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) exerts its effects by selectively increasing colon motility. It acts on the smooth muscles of the colon, enhancing their contractions without affecting the motility of the stomach, small intestine, or caecum. The exact molecular targets and pathways involved in this mechanism are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium picosulfate: Another laxative that stimulates bowel movements.
Bisacodyl: A stimulant laxative used to treat constipation.
Sodium sulfate: Used as a laxative and in various industrial applications.
Uniqueness
Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) is unique in its selective action on the colon, making it a promising candidate for treating constipation without affecting other parts of the gastrointestinal tract. This selective action distinguishes it from other laxatives that may have broader effects on the entire digestive system .
Eigenschaften
CAS-Nummer |
54935-04-5 |
|---|---|
Molekularformel |
C21H15NNa2O9S2 |
Molekulargewicht |
535.5 g/mol |
IUPAC-Name |
disodium;[4-[7-methyl-2-oxo-3-(4-sulfonatooxyphenyl)-1H-indol-3-yl]phenyl] sulfate |
InChI |
InChI=1S/C21H17NO9S2.2Na/c1-13-3-2-4-18-19(13)22-20(23)21(18,14-5-9-16(10-6-14)30-32(24,25)26)15-7-11-17(12-8-15)31-33(27,28)29;;/h2-12H,1H3,(H,22,23)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI-Schlüssel |
IBJXXCVPQABJRR-UHFFFAOYSA-L |
SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)OS(=O)(=O)[O-])C4=CC=C(C=C4)OS(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)OS(=O)(=O)[O-])C4=CC=C(C=C4)OS(=O)(=O)[O-].[Na+].[Na+] |
Aussehen |
Solid powder |
| 54935-04-5 | |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Sulisatin disodium salt; Laxitex; Sulisatin sodium; DAN 603; DAN-603; DAN603; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile](/img/structure/B1682630.png)
![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B1682631.png)











